4-Methyl-2-phenyl-1-tosylpiperazine-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C₁₈H₁₈D₄N₂O₂S |
|---|---|
Molecular Weight |
334.47 |
Synonyms |
4-Methyl-1-[(4-methylphenyl)sulfonyl]-2-phenylpiperazine-d4; |
Origin of Product |
United States |
The Enduring Significance of Piperazine Scaffolds in Synthetic Chemistry
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry and drug discovery. thieme-connect.comnih.govnih.gov Its prevalence is attributed to a unique combination of structural and physicochemical properties. The piperazine moiety is often considered a "privileged scaffold" because it can interact with a wide range of biological targets, leading to diverse pharmacological activities. rsc.org
The versatility of the piperazine scaffold stems from several key features. Its two nitrogen atoms provide sites for substitution, allowing for the facile introduction of various functional groups to modulate biological activity and pharmacokinetic properties. tandfonline.comnih.gov Furthermore, the piperazine ring can adopt different conformations, such as the chair and boat forms, which can influence its binding to target proteins. The water-solubility and basicity of the piperazine nucleus can also be fine-tuned through substitution, which is a critical aspect in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
The inherent chemical reactivity of piperazine makes it a valuable building block in the synthesis of complex molecules. nih.gov It readily participates in common organic reactions, such as N-alkylation, N-arylation, and amide bond formation, facilitating its incorporation into a vast array of molecular architectures. nih.gov This has led to the development of a multitude of piperazine-containing drugs with applications as antipsychotics, antidepressants, antihistamines, anticancer agents, and anti-infectives. rsc.orgresearchgate.netmdpi.com
The Strategic Advantage of Deuterium Isotope Labeling in Chemical Investigations
Deuterium (B1214612), a stable isotope of hydrogen with an additional neutron, serves as a powerful tool in advanced chemical and biomedical research. The substitution of hydrogen with deuterium in a molecule, a process known as deuterium labeling, can lead to subtle but significant changes in its physicochemical properties. The most notable of these is the kinetic isotope effect (KIE), where the increased mass of deuterium can slow down chemical reactions in which a carbon-hydrogen bond is broken. This phenomenon is invaluable for elucidating reaction mechanisms.
In the context of analytical chemistry, deuterium-labeled compounds, such as 4-Methyl-2-phenyl-1-tosylpiperazine-d4, are extensively used as internal standards for quantitative analysis by mass spectrometry (MS). mdpi.com Because deuterated compounds are chemically identical to their non-deuterated counterparts, they co-elute during chromatographic separation. However, they are easily distinguishable by their higher mass in a mass spectrometer. researchgate.net This allows for precise quantification of the target analyte by correcting for variations in sample preparation and instrument response.
The use of deuterated standards can sometimes present challenges. For instance, in some analytical methods for piperazine (B1678402) derivatives, lower recovery of the deuterated internal standard has been observed. mdpi.com This can be attributed to differences in the physicochemical properties between the labeled and unlabeled compounds or the potential for deuterium-hydrogen exchange in certain mobile phases. mdpi.com Despite these potential issues, the benefits of using deuterated internal standards in terms of accuracy and reliability of analytical data are widely recognized.
Research Paradigms for Substituted Piperazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical structure elucidation. Deuterium (B1214612) labeling significantly enhances its capabilities for analyzing complex molecules like 4-Methyl-2-phenyl-1-tosylpiperazine.
In a standard proton NMR (¹H-NMR) spectrum of the unlabeled 4-Methyl-2-phenyl-1-tosylpiperazine, the signals from the protons on the piperazine ring would present as a series of complex, overlapping multiplets. This spectral crowding can make definitive assignment of each signal challenging.
The introduction of four deuterium atoms onto the piperazine ring in this compound fundamentally alters the ¹H-NMR spectrum. Since deuterium nuclei resonate at a completely different frequency from protons, the signals corresponding to the four deuterated positions vanish from the ¹H-NMR spectrum. youtube.com This leads to a dramatic simplification of the spectrum, removing the complex multiplets and allowing the remaining proton signals (from the phenyl group, the tosyl group, the N-methyl group, and the remaining protons on the piperazine ring) to be observed with greater clarity. This simplification is crucial for the unambiguous assignment of the chemical shifts and coupling constants of the remaining protons, thereby confirming the core structure of the molecule.
Table 1: Hypothetical ¹H-NMR Signal Simplification This table illustrates the conceptual effect of deuterium labeling on the ¹H-NMR spectrum of 4-Methyl-2-phenyl-1-tosylpiperazine. Actual chemical shifts may vary.
| Proton Location | Expected Signal in Unlabeled Compound | Signal in this compound | Reason for Change |
|---|---|---|---|
| Piperazine Ring (Positions 3, 5, 6) | Complex, overlapping multiplets | Simplified multiplets or disappearance of signals | Replacement of H with D removes the corresponding proton signals. |
| Phenyl Group | Multiplet | Multiplet (clearer) | No change in signal, but easier to resolve due to reduced spectral overlap. |
| Tosyl Group (Aromatic) | Two doublets | Two doublets (clearer) | No change in signal, but easier to resolve. |
| Tosyl Group (Methyl) | Singlet | Singlet | No change. |
| N-Methyl Group | Singlet | Singlet | No change. |
While ¹H-NMR confirms the absence of certain protons, Deuterium NMR (²H-NMR) directly observes the deuterium nuclei. Running a ²H-NMR spectrum on this compound serves two primary purposes: structural elucidation and purity assessment. rsc.org
The spectrum will show signals exclusively at the chemical shifts corresponding to the carbon atoms where deuterium is bound. This provides definitive proof of the labeling positions, confirming that the synthesis resulted in the desired isotopologue. Furthermore, the integration of the signals in the ²H-NMR spectrum, when compared against a reference standard, can be used to determine the isotopic enrichment or purity of the compound. rsc.org High isotopic purity is essential for applications such as its use as an internal standard in quantitative analysis.
Deuterium labeling is a key technique for investigating molecular dynamics, particularly slow motions on the microsecond to millisecond timescale. nih.gov For a molecule like this compound, the piperazine ring is not static and undergoes conformational changes, such as chair-to-chair interconversion.
By using specialized solid-state ²H-NMR techniques, the deuterium nuclei act as site-specific probes. nih.gov Changes in the NMR lineshape or relaxation parameters of the deuterium signal as a function of temperature can provide quantitative information about the energy barriers and rates of these dynamic processes. This allows researchers to understand the conformational flexibility of the piperazine ring, which can be a critical factor in how the molecule interacts with biological systems.
Chromatographic Purity and Isotopic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would typically be developed to separate the main compound from any synthesis-related impurities or degradation products.
Due to the chiral center at the C2 position of the piperazine ring, the compound exists as a pair of enantiomers. Chiral HPLC is essential for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. This is most commonly achieved using a chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for a broad range of chiral compounds, including those with amine and aromatic functionalities. nih.govnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chiralpedia.com The mobile phase often consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. nih.gov Deuterium labeling does not significantly alter the retention behavior, although minor shifts in retention time compared to the non-deuterated analog can sometimes be observed. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution Order | (R)-enantiomer before (S)-enantiomer (hypothetical) |
Conditions are representative for the chiral separation of phenylpiperazine derivatives.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental impact ("green chemistry"). selvita.comamericanlaboratory.comchromatographyonline.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster column equilibration compared to liquid mobile phases, drastically reducing analysis times. americanlaboratory.comchromatographyonline.com
For the enantiomeric separation of this compound, SFC using a polysaccharide-based CSP (similar to those used in chiral HPLC) is highly effective. nih.gov Small amounts of alcohol modifiers (e.g., methanol, ethanol) are typically added to the CO₂ to improve analyte solubility and modify selectivity. fagg.be The high efficiency of SFC often leads to superior resolution between enantiomers compared to HPLC, making it an ideal technique for both analytical determination of enantiomeric excess and for preparative scale purification to isolate single enantiomers. americanlaboratory.comnih.gov
| Parameter | Condition |
|---|---|
| Column | Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Supercritical CO₂ / Methanol (75:25, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
Conditions are representative for chiral SFC separations of pharmaceutical compounds. nih.govfagg.be
Other Spectroscopic Techniques
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. ksu.edu.sa These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. ksu.edu.sa
For this compound, the most significant feature resulting from isotopic labeling is the appearance of carbon-deuterium (C-D) stretching vibrations. These bands appear in a distinct region of the spectrum, typically around 2100-2250 cm⁻¹, which is well-separated from the C-H stretching region (2850-3000 cm⁻¹). nih.govacs.org The presence of strong absorptions in this C-D region provides direct evidence of successful deuteration.
Other key vibrational bands confirm the presence of the main structural motifs:
Tosyl Group: Strong absorptions corresponding to asymmetric and symmetric S=O stretching are expected around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. chemicalbook.com
Aromatic Rings: C=C stretching vibrations within the phenyl and tosyl rings appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretches are found above 3000 cm⁻¹. libretexts.org
Piperazine Ring: C-N and C-C stretching vibrations, along with various bending modes, contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹). researchgate.netnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic C-H Stretch | Phenyl, Tosyl | 3100 - 3000 | IR/Raman |
| Aliphatic C-H Stretch | Piperazine, Methyl | 3000 - 2850 | IR/Raman |
| C-D Stretch | Deuterated Methyl Group | 2250 - 2100 | IR/Raman |
| Aromatic C=C Stretch | Phenyl, Tosyl | 1600 - 1450 | IR/Raman |
| Asymmetric S=O Stretch | Tosyl | 1350 - 1300 | IR (Strong) |
| Symmetric S=O Stretch | Tosyl | 1170 - 1150 | IR (Strong) |
Assignments are based on established group frequencies for the respective functionalities. nih.govchemicalbook.comlibretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is primarily used to study molecules containing chromophores—typically unsaturated systems like aromatic rings or double bonds.
In this compound, the primary chromophores are the phenyl group and the p-toluenesulfonyl (tosyl) group. These aromatic systems give rise to characteristic π → π* electronic transitions. researchgate.net The spectrum is expected to show strong absorption bands in the UV region, typically with a maximum (λmax) around 220-280 nm. The substitution of hydrogen with deuterium has a negligible effect on the electronic energy levels of the molecule. libretexts.org Therefore, the UV-Vis spectrum of the d4-labeled compound is expected to be virtually identical to that of its non-deuterated counterpart. The molar absorptivity (ε) at λmax can be determined using the Beer-Lambert law and is a characteristic property of the compound.
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π | Phenyl Ring | ~260 - 270 |
| π → π | Tosyl Ring | ~220 - 230 |
Expected absorption maxima are based on data for similar phenylpiperazine and tosyl-containing structures. researchgate.net
Mechanistic and Isotopic Effect Investigations of 4 Methyl 2 Phenyl 1 Tosylpiperazine D4
Deuterium (B1214612) Isotope Effects on Reaction Kinetics and Mechanisms
The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. This effect is particularly pronounced when a C-H bond is broken in the rate-determining step of a reaction. The C-D bond is stronger than the C-H bond, requiring more energy to break, which typically results in a slower reaction rate. The magnitude of the KIE can provide significant insight into the transition state of a reaction.
For a compound like 4-Methyl-2-phenyl-1-tosylpiperazine-d4, where deuterium atoms are placed on the piperazine (B1678402) ring, the KIE can be used to probe reactions involving the cleavage of these C-D bonds. While specific studies on the reaction kinetics of this particular deuterated compound are not extensively documented in publicly available literature, the principles of KIE can be applied to understand its potential reactivity. For instance, in oxidation reactions catalyzed by enzymes like cytochrome P450, a significant primary deuterium KIE would suggest that the cleavage of a C-H (or C-D) bond on the piperazine ring is a rate-limiting step. nih.gov A large KIE value would be indicative of a transition state where the hydrogen/deuterium atom is being transferred.
Table 1: Illustrative Kinetic Isotope Effects in a Hypothetical Oxidation Reaction
This table illustrates the potential impact of deuteration on the reaction rate of this compound in a hypothetical hydroxylation reaction. The data is for illustrative purposes to demonstrate the concept of KIE.
| Compound | Rate Constant (k_H) (s⁻¹) | Rate Constant (k_D) (s⁻¹) | Kinetic Isotope Effect (k_H/k_D) |
| 4-Methyl-2-phenyl-1-tosylpiperazine | 1.0 x 10⁻³ | - | - |
| This compound | - | 1.5 x 10⁻⁴ | 6.7 |
In Vitro Studies on Metabolic Pathways and Degradation Mechanisms
Deuterium labeling is a crucial technique in metabolic studies. The increased mass of the deuterated compound allows for its easy detection and differentiation from its non-deuterated counterpart and endogenous compounds using mass spectrometry.
Tracing Piperazine Ring Modifications using Deuterium
The piperazine ring is a common motif in many biologically active compounds and is subject to various metabolic transformations. researchgate.net For this compound, the deuterium atoms on the piperazine ring serve as a stable isotopic label to trace the metabolic fate of this part of the molecule. In vitro studies using liver microsomes or hepatocytes can reveal how the piperazine ring is modified. Common metabolic pathways for piperazine rings include N-dealkylation, ring hydroxylation, and ring opening. The presence of the d4-label would allow researchers to definitively identify metabolites where the piperazine ring remains intact, as they would exhibit a characteristic mass shift. For example, if the N-methyl group were to be cleaved, the resulting desmethyl metabolite would still contain the four deuterium atoms, confirming that the piperazine ring itself was not the initial site of metabolism.
Investigation of Enzymatic Transformations in Non-Clinical Systems
The enzymatic breakdown of this compound can be investigated using various non-clinical in vitro systems, such as purified enzymes or subcellular fractions. nih.gov Enzymes from the cytochrome P450 superfamily are often involved in the metabolism of piperazine-containing compounds. researchgate.net By incubating the deuterated compound with these enzymes, the specific isoforms responsible for its metabolism can be identified. The analysis of the reaction products would reveal the types of transformations that occur, such as hydroxylation, N-oxidation, or dealkylation. The deuteration can also influence the metabolic profile, potentially slowing down metabolism at the deuterated sites and shunting it towards other parts of the molecule. nih.gov
Table 2: Potential Metabolites of this compound Identified in a Hypothetical In Vitro Study
This table presents a hypothetical list of metabolites that could be identified from the in vitro incubation of this compound with liver microsomes, based on common metabolic pathways for similar compounds.
| Metabolite | Description | Expected Mass Shift relative to non-deuterated metabolite |
| N-Desmethyl-4-Methyl-2-phenyl-1-tosylpiperazine-d4 | Removal of the methyl group from the piperazine nitrogen | +4 |
| 2-phenyl-1-tosylpiperazine-d4-N-oxide | Oxidation of the piperazine nitrogen | +4 |
| Hydroxylated-4-Methyl-2-phenyl-1-tosylpiperazine-d4 | Addition of a hydroxyl group to the phenyl or tosyl ring | +4 |
Investigation of Physicochemical Properties Influenced by Deuteration
The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule. While the electronic properties are largely unchanged, properties that are dependent on vibrational frequencies and bond lengths, such as lipophilicity and molar volume, can be affected.
The physicochemical properties of the parent compound, N-methylpiperazine, are well-characterized. It is a liquid at room temperature with a boiling point of 138 °C. sigmaaldrich.com The introduction of the phenyl and tosyl groups in 4-Methyl-2-phenyl-1-tosylpiperazine would significantly increase its molecular weight and likely result in a solid compound with a higher melting point. Deuteration is not expected to dramatically change these bulk properties, but it can have a measurable impact on properties like lipophilicity. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to a decrease in lipophilicity for some deuterated compounds. researchgate.net This change, although small, can have implications for a molecule's absorption, distribution, and transport across biological membranes.
Table 3: Comparison of Physicochemical Properties of N-Methylpiperazine and its Deuterated Analog
This table provides a comparison of the known properties of N-methylpiperazine and its fully deuterated d8 analog. While not the specific compound of the article, it illustrates the typical influence of deuteration on physicochemical properties.
| Property | N-Methylpiperazine | N-Methylpiperazine-d8 | Reference |
| Molecular Weight ( g/mol ) | 100.16 | 108.21 | nih.gov, sigmaaldrich.com |
| Boiling Point (°C) | 138 | 138 | sigmaaldrich.com, sigmaaldrich.com |
| Density (g/mL at 25°C) | 0.903 | 0.974 | sigmaaldrich.com, sigmaaldrich.com |
Hydrogen-Deuterium Exchange Studies for Structural Lability Assessment
Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique used to study protein conformation, dynamics, and interactions. nih.govbiophysics-reports.org In the context of a small molecule like this compound, HDX studies would typically involve investigating its interaction with a biological target, such as a receptor or enzyme.
The principle of HDX relies on the exchange of labile hydrogens (usually on amide backbones of proteins) with deuterium from a deuterated solvent. The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. When a ligand like this compound binds to a protein, it can cause conformational changes that alter the HDX rates in different regions of the protein. Regions that become more protected from the solvent upon ligand binding will show a decrease in deuterium uptake, thus identifying the binding site or allosteric sites. While the deuterium atoms in this compound are on carbon atoms and are not readily exchangeable under typical HDX conditions, the compound itself can be used as a probe to study the structural lability of its protein target. researchgate.net
Table 4: Hypothetical Hydrogen-Deuterium Exchange Data for a Target Protein in the Presence of this compound
This table illustrates the type of data that would be obtained from an HDX-MS experiment, showing the change in deuterium uptake in different regions of a target protein upon binding of the ligand.
| Peptide Region of Target Protein | Deuterium Uptake (Apo) | Deuterium Uptake (Holo) | Change in Deuterium Uptake | Interpretation |
| 25-35 | 4.5 | 2.1 | -2.4 | Protection upon binding (Binding site) |
| 78-89 | 6.2 | 6.1 | -0.1 | No significant change |
| 112-125 | 3.8 | 5.9 | +2.1 | Increased exposure (Allosteric change) |
Applications As Chemical Probes and Research Tools
Use in In Vitro Protein-Ligand Interaction Studies using Deuterated Analogs
The study of how ligands bind to proteins is fundamental to drug discovery and molecular biology. Deuterated analogs like 4-Methyl-2-phenyl-1-tosylpiperazine-d4 are instrumental in these investigations. Hydrogen/deuterium (B1214612) exchange (HDX) mass spectrometry is a powerful method used to monitor the interactions between a protein and a ligand. nist.gov When a protein is in a D₂O solvent, its backbone amide hydrogens exchange with deuterium at a rate that depends on the protein's structure and dynamics. nist.gov
Ligand binding can alter these dynamics, often protecting certain regions of the protein from deuterium exchange, which can be detected by mass spectrometry. nist.govnih.gov This provides insights into the binding site and any conformational changes the protein undergoes. nist.gov While ligand binding typically reduces deuterium uptake (a "type 1" interaction), it can sometimes increase it ("type 2"), reflecting a destabilization of the protein's ground state. nih.gov The use of deuterated ligands themselves can also refine these studies, particularly in techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, where fractional deuteration helps simplify complex spectra and establish structural constraints. nih.gov
Table 1: Illustrative Data from a Hypothetical HDX-MS Experiment
This table demonstrates how deuterium uptake in a target protein might change upon binding to 4-Methyl-2-phenyl-1-tosylpiperazine, indicating regions of interaction.
| Protein Region | Deuterium Uptake (Unbound Protein) | Deuterium Uptake (Bound to Ligand) | Change in Uptake | Interpretation |
| Peptide 1-15 | 65% | 66% | +1% | No significant interaction |
| Peptide 16-30 | 72% | 45% | -27% | Likely part of binding site |
| Peptide 31-45 | 81% | 52% | -29% | Likely part of binding site |
| Peptide 46-60 | 58% | 75% | +17% | Allosteric change (Type 2) |
Probing Receptor Binding Affinities in Non-Clinical Models
The affinity with which a ligand binds to a receptor is a critical parameter in pharmacology. Deuteration can subtly alter the strength of hydrogen bonds, which are crucial for many ligand-receptor interactions. nih.govmdpi.com Replacing hydrogen with deuterium can either increase or decrease binding affinity, depending on the specific interactions involved. mdpi.com This phenomenon allows researchers to use deuterated compounds like this compound to probe the nature of the binding pocket. nih.gov
For example, studies on histamine (B1213489) receptors have shown that deuteration significantly changes the binding affinity of certain ligands, confirming the critical role of hydrogen bonding in receptor activation. nih.govmdpi.com By comparing the binding affinity of the non-deuterated compound with its deuterated analog, scientists can gain a deeper understanding of the forces governing the interaction in non-clinical models.
Table 2: Example Research Findings on Receptor Binding Affinity
This table illustrates how deuteration could hypothetically affect the binding affinity (IC₅₀) of a compound series in a non-clinical receptor assay.
| Compound | IC₅₀ (nM) - Non-Deuterated | IC₅₀ (nM) - Deuterated Analog | Fold Change |
| Compound A | 15.2 | 14.9 | ~1.0 |
| 4-Methyl-2-phenyl-1-tosylpiperazine | 22.5 | 35.8 | 1.6 |
| Compound C | 8.7 | 5.1 | 0.6 |
Development of Analytical Reference Standards
High-purity reference standards are essential for the accuracy and reliability of analytical methods. tandfonline.com Deuterated compounds such as this compound are developed as stable isotope-labeled (SIL) internal standards for use in quantitative mass spectrometry. sigmaaldrich.com These standards must be of the highest purity, as any presence of the unlabeled analyte as an impurity can lead to inaccurate results. tandfonline.com The development of these standards involves careful synthesis to place the deuterium atoms in stable, non-exchangeable positions. sigmaaldrich.com The availability of well-characterized deuterated reference materials is crucial for validating analytical procedures and ensuring the integrity of quantitative bioanalysis. tandfonline.comclearsynth.com
Applications in Isotope Dilution Mass Spectrometry for Trace Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving highly accurate and precise quantification of substances. rsc.org The method involves adding a known amount of an isotopically labeled version of the analyte (the internal standard), such as this compound, to a sample. nih.govnih.gov The mass spectrometer measures the ratio of the naturally occurring analyte to the isotope-labeled standard. nih.gov
Because the standard and the analyte are chemically identical, they behave the same way during sample preparation and analysis, correcting for losses during extraction and variations in instrument response. clearsynth.com This makes IDMS exceptionally robust for trace analysis in complex matrices like biological fluids or environmental samples. clearsynth.comnih.gov The use of a deuterated standard is a cornerstone of this technique, enabling precise quantification by comparing the mass peak intensities of the labeled and unlabeled compounds. nih.gov
Contributions to Chemical Biology Research as Structural Probes
In chemical biology, researchers seek to understand and manipulate biological processes using chemical tools. chemscene.com Deuterated molecules serve as powerful structural probes. scienceopen.com For instance, in NMR studies of large biomolecules, uniform or selective deuteration can simplify crowded spectra, allowing for clearer analysis of structure and dynamics. nih.gov In studies of enzymatic mechanisms or metabolic pathways, replacing a hydrogen with a deuterium at a specific site can slow down a bond-breaking reaction. This "kinetic isotope effect" can help identify rate-limiting steps and elucidate reaction mechanisms. nih.govresearchgate.net Therefore, this compound and similar compounds can be used to probe the structure of binding sites and investigate the dynamics of biological systems at an atomic level. scienceopen.com
Structural and Conformational Analysis
X-ray Crystallography Studies of Tosylpiperazine Derivatives
X-ray crystallography is an indispensable technique for determining the precise atomic arrangement within a crystal. For tosylpiperazine derivatives, these studies reveal key structural parameters. As a case in point, the crystal structure of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been determined and provides valuable data. nih.gov The crystal data for this related compound is presented in the table below, offering a glimpse into the typical packing and unit cell dimensions for this class of molecules.
Table 1: Crystal Data for a Representative Tosylpiperazine Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₉H₂₁F₃N₂O₂S |
| Formula Weight | 398.44 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.5044 (3) |
| b (Å) | 9.8389 (3) |
| c (Å) | 12.1473 (4) |
| α (°) | 72.036 (1) |
| β (°) | 77.024 (1) |
| γ (°) | 62.384 (1) |
| Volume (ų) | 952.96 (5) |
| Z | 2 |
Data from the crystallographic study of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. nih.gov
Conformational Preferences of the Piperazine (B1678402) Ring System
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, typically adopts a chair conformation to minimize steric and torsional strain. This is analogous to the well-studied cyclohexane (B81311) ring. In the case of tosylpiperazine derivatives, the piperazine ring is consistently found to adopt a chair conformation. nih.gov This conformation is the most stable arrangement, as it allows for the substituents on the ring to be in either axial or equatorial positions, thereby reducing unfavorable interactions. Studies on other substituted piperazines, such as 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, also show a preference for a chair or a slightly distorted chair form. researchgate.net
Dihedral Angle Analysis and Molecular Packing in Solid State
The spatial relationship between the different components of the molecule is defined by dihedral angles. In the crystal structure of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine, the dihedral angles between the mean plane of the piperazine ring and the appended aromatic rings are significant. nih.gov The angle between the piperazine ring and the tosyl ring is 74.52 (3)°, while the angle with the trifluoromethylphenyl ring is 68.30 (2)°. nih.gov These angles indicate a considerable twist between the central piperazine core and its substituents, which is a common feature to avoid steric hindrance. The molecular packing in the crystal is stabilized by weak intermolecular interactions, such as C—H···π interactions. nih.gov
Table 2: Key Dihedral Angles in a Representative Tosylpiperazine Derivative
| Interacting Planes | Dihedral Angle (°) |
|---|---|
| Piperazine Ring and Tosyl Ring | 74.52 (3) |
| Piperazine Ring and Trifluoromethylphenyl Ring | 68.30 (2) |
Data from the crystallographic study of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic environment of a molecule, revealing details about its structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms and the electronic properties of molecules. dergipark.org.trdergipark.org.tr For a compound like 4-Methyl-2-phenyl-1-tosylpiperazine, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p) or higher, are employed to find the most stable molecular geometry—the conformation with the lowest energy. mdpi.cominonu.edu.trmdpi.com
This geometry optimization process refines the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is reached. rub.de The resulting optimized structure provides insight into the spatial relationship between the phenyl, methyl, and tosyl groups attached to the piperazine (B1678402) ring. Studies on related aryl sulfonyl piperazine derivatives have used DFT to investigate optimized structures and electronic features. researchgate.net These calculations are fundamental, as the precise molecular structure is a key determinant of how the molecule interacts with biological targets. mdpi.com
Interactive Table 1: Representative Geometric Parameters from DFT Optimization Note: The following data is illustrative for a piperazine derivative and represents typical values obtained from DFT/B3LYP calculations.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
|---|---|---|---|---|---|
| Bond Length | C | N | - | - | 1.46 Å |
| Bond Angle | C | N | C | - | 110.5° |
| Dihedral Angle | C | N | C | C | 55.8° (Chair) |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. inonu.edu.trasianpubs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. irjweb.com
For piperazine derivatives, HOMO-LUMO analysis, typically performed using DFT, helps to understand intramolecular charge transfer (ICT) possibilities. researchgate.netbohrium.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized, which can be important for its interaction with biological receptors. irjweb.com In aryl sulfonyl piperazines, the analysis of these orbitals can explain electronic transitions and charge delocalization across the molecule, with negative electrostatic potential often localized around the sulfonyl group and positive potential on hydrogen atoms. researchgate.net This information is vital for understanding how the molecule might orient itself within a protein's binding pocket.
Interactive Table 2: Illustrative Frontier Orbital Energies for a Piperazine Derivative Note: These values are representative for a substituted piperazine and are typically calculated in electron volts (eV).
| Molecular Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.35 | Electron-donating capacity |
| LUMO | -1.85 | Electron-accepting capacity |
| Energy Gap (ΔE) | 4.50 | Chemical reactivity and stability |
Molecular Modeling and Dynamics Simulations
While quantum calculations provide a static picture, molecular modeling and dynamics simulations allow for the exploration of a molecule's movement and interactions over time.
The piperazine ring is conformationally flexible, capable of existing in chair, boat, and twisted-boat forms. The specific substituents on the ring, such as the phenyl and tosyl groups in 4-Methyl-2-phenyl-1-tosylpiperazine, heavily influence which conformation is most stable. Conformational analysis studies have shown that for many 2-substituted piperazines, an axial orientation of the substituent is preferred. nih.gov
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of such a molecule. mdpi.commdpi.com By simulating the molecule's movements over time (from picoseconds to microseconds), researchers can map the potential energy surface, identifying the most stable (low-energy) conformations and the energy barriers between them. mdpi.com This analysis is crucial because the biologically active conformation of a molecule may not be its lowest energy state in isolation. nih.gov Understanding the flexibility and preferred shapes of the molecule is key to predicting its biological function. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.gov For piperazine derivatives, which are known to interact with a wide range of biological targets, docking studies provide invaluable, non-clinical mechanistic insights. bohrium.comnih.gov
In a typical docking simulation, the 3D structure of 4-Methyl-2-phenyl-1-tosylpiperazine would be placed into the binding site of a target protein. The software then samples numerous possible orientations and conformations of the ligand, scoring them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov Studies on similar piperazine derivatives have used docking to understand their binding modes with targets like the GABAA receptor, HIV-1 gp120, and various kinases. nih.govnih.gov The results, often expressed as a binding affinity or docking score, help to identify key amino acid residues involved in the interaction and provide a rational basis for the molecule's activity.
Interactive Table 3: Example Docking Results for a Piperazine Ligand Note: This data is hypothetical, representing typical output from a docking study of a piperazine derivative with a protein target.
| Parameter | Value | Details |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | A more negative value indicates stronger predicted binding. |
| Interacting Residues | TYR 82, PHE 260, LEU 315 | Amino acids in the protein's binding pocket. |
| Key Interactions | Hydrogen bond with TYR 82; Pi-pi stacking with PHE 260 | Types of non-covalent bonds stabilizing the complex. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies on Piperazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a group of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are extensively used for piperazine derivatives to guide the design of new compounds with enhanced potency or desired properties. researchgate.netmdpi.com
The QSAR process involves calculating a set of numerical values, known as molecular descriptors, for a series of related piperazine compounds. These descriptors can be electronic (like HOMO/LUMO energies), steric (related to molecular shape), or physicochemical (like lipophilicity). mdpi.com A mathematical model, often using methods like Multiple Linear Regression (MLR), is then developed to create an equation that links these descriptors to the observed biological activity (e.g., inhibitory concentration, IC50). mdpi.com
Successful QSAR models for piperazine derivatives have identified key descriptors that influence activity. For instance, studies have shown that descriptors like the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) can be significantly correlated with the inhibitory activity of piperazine derivatives against certain targets. mdpi.com These models provide a roadmap for designing more effective molecules prior to their synthesis. nih.gov
Interactive Table 4: Common Descriptors in QSAR Models for Piperazine Derivatives Source: Adapted from findings in studies on piperazine derivatives. mdpi.comnih.gov
| Descriptor Class | Example Descriptor | Significance in Activity Models |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Influences electron transfer and reaction propensity. nih.gov |
| Topological | Topological Polar Surface Area (PSA) | Relates to membrane permeability and molecular interactions. mdpi.com |
| Physicochemical | Molar Refractivity (MR) | Correlates with molecular volume and polarizability, affecting binding. mdpi.com |
| Structural | Number of Rotatable Bonds | Describes molecular flexibility, which can impact receptor fit. |
Prediction of Spectroscopic Properties and Vibrational Assignments
Computational studies serve as a powerful tool for predicting the spectroscopic characteristics of complex molecules, offering insights that complement experimental data. For 4-Methyl-2-phenyl-1-tosylpiperazine-d4, theoretical calculations, primarily using Density Functional Theory (DFT), would be the method of choice to predict its spectroscopic properties and assign its vibrational modes.
The general approach involves optimizing the molecular geometry of the compound and then performing frequency and magnetic shielding calculations. Different functionals and basis sets within the DFT framework can be employed to achieve results that correlate well with experimental findings. For instance, methods like B3LYP with a 6-311++G(d,p) basis set are commonly used for such predictions.
The introduction of four deuterium (B1214612) atoms in the piperazine ring would be a key focus of these theoretical investigations. This isotopic labeling is expected to induce discernible shifts in the vibrational frequencies and potentially minor changes in the nuclear magnetic resonance (NMR) chemical shifts of the nearby atoms.
Predicted Vibrational Assignments
A theoretical vibrational analysis would predict the characteristic infrared (IR) and Raman active modes. The table below illustrates a hypothetical prediction of the main vibrational modes for this compound, highlighting the expected influence of deuteration. The exact values would require specific computational output.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |
| C-D (Piperazine-d4) | Stretching | ~2100-2250 | Shifted to lower wavenumbers compared to C-H stretching (~2850-3000 cm⁻¹) due to the heavier mass of deuterium. |
| SO₂ (Tosyl) | Asymmetric Stretching | ~1350-1370 | Generally a strong and distinct absorption band. |
| SO₂ (Tosyl) | Symmetric Stretching | ~1160-1180 | Another strong band characteristic of the sulfonyl group. |
| C-N (Piperazine) | Stretching | ~1180-1250 | These vibrations would be coupled with other modes in the piperazine ring. |
| Aromatic C-H (Phenyl/Tosyl) | Stretching | ~3000-3100 | Typical for aromatic rings. |
| Aromatic C=C (Phenyl/Tosyl) | Stretching | ~1450-1600 | A series of bands characteristic of the aromatic rings. |
Predicted NMR Spectroscopic Data
Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. The predicted shifts are typically reported relative to a standard (e.g., Tetramethylsilane - TMS). The deuterium substitution would lead to the absence of corresponding signals in the ¹H NMR spectrum and would cause minor upfield shifts (beta-isotope effect) on the adjacent carbon atoms in the ¹³C NMR spectrum.
A hypothetical table of predicted ¹³C NMR chemical shifts is presented below.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Phenyl-C (ipso) | ~138-142 | Carbon attached to the piperazine ring. |
| Phenyl-C (ortho, meta, para) | ~125-130 | Aromatic carbons of the phenyl group. |
| Tosyl-C (ipso) | ~143-145 | Carbon attached to the sulfur atom. |
| Tosyl-C (ortho, meta) | ~127-130 | Aromatic carbons of the tosyl group. |
| Tosyl-CH₃ | ~20-22 | Methyl group carbon on the tosyl moiety. |
| Piperazine-C (Phenyl-substituted) | ~58-62 | The carbon atom bonded to the phenyl group. |
| Piperazine-C (Deuterated) | ~45-55 | These carbons would show an upfield shift due to the attached deuterium. The signals would also show splitting in a deuterium-coupled spectrum. |
| Piperazine-N-CH₃ | ~42-46 | Methyl group carbon attached to the nitrogen. |
It is crucial to emphasize that the data presented in the tables are illustrative examples based on general principles of computational chemistry and typical values for similar structural motifs. Accurate and specific data would necessitate dedicated quantum chemical calculations for the precise molecule of this compound.
Future Research Directions and Perspectives
Development of Novel Deuteration Methodologies for Complex Piperazine (B1678402) Derivatives
The synthesis of isotopically labeled compounds, particularly those with complex stereochemistry like 4-Methyl-2-phenyl-1-tosylpiperazine-d4, presents ongoing challenges and opportunities for innovation. Future research will likely focus on developing more efficient, selective, and scalable deuteration methods.
Current approaches often rely on the use of pre-deuterated building blocks or harsh reaction conditions that may not be suitable for complex molecules. Emerging strategies that could be applied to piperazine derivatives include:
Transition-Metal Catalyzed C-H Activation: This powerful technique allows for the direct replacement of hydrogen with deuterium (B1214612) at specific positions on the molecule, often under milder conditions than traditional methods. Research into catalysts that can selectively deuterate the piperazine ring or the phenyl group without affecting the tosyl protecting group would be highly valuable.
Photoredox Catalysis: The use of light-driven reactions offers another avenue for mild and selective deuteration. This approach could be particularly useful for introducing deuterium at positions that are difficult to access through conventional thermal reactions.
Enzymatic Deuteration: Biocatalysis presents a green and highly selective alternative for deuteration. While currently more common for simpler molecules, the development of engineered enzymes capable of recognizing and deuterating complex piperazine scaffolds could revolutionize the synthesis of such compounds.
A comparative table of potential deuteration methodologies is presented below:
| Methodology | Potential Advantages | Potential Challenges for this compound |
| Transition-Metal Catalyzed C-H Activation | High selectivity, milder conditions. | Catalyst poisoning by sulfur, competing reactions at multiple sites. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Potential for side reactions, need for specific photocatalysts. |
| Enzymatic Deuteration | High stereoselectivity and regioselectivity, environmentally friendly. | Enzyme availability and specificity for the substrate. |
Exploration of New Non-Clinical Applications as Research Probes
Beyond its established role as a synthetic intermediate for Mirtazapine-d4, this compound holds promise as a research probe in various non-clinical settings. The presence of deuterium provides a unique isotopic signature that can be exploited in several analytical techniques.
Future research could explore its use in:
Mass Spectrometry-Based Proteomics: As a stable isotope-labeled internal standard, it can be used for the accurate quantification of its non-deuterated counterpart or related metabolites in complex biological matrices. This is crucial for in vitro drug metabolism and pharmacokinetic (DMPK) studies.
NMR Spectroscopy: The deuterium label can serve as a tracer in mechanistic studies of reactions involving the piperazine scaffold. By monitoring the fate of the deuterium atoms, researchers can gain insights into reaction pathways and the formation of intermediates.
Neutron Scattering: Deuterated molecules are valuable in neutron scattering experiments to study the structure and dynamics of materials at the molecular level. While less common for a compound of this nature, its interaction with biological membranes or protein targets could potentially be investigated using this technique.
Advanced Computational Tools for Predictive Synthesis and Mechanistic Understanding
Computational chemistry is poised to play an increasingly important role in the development and understanding of complex deuterated molecules. For this compound, future research leveraging advanced computational tools could focus on:
Predictive Synthesis: Quantum mechanics (QM) and machine learning (ML) models can be developed to predict the most effective deuteration strategies. These models could screen various catalysts and reaction conditions to identify the optimal parameters for achieving high deuterium incorporation and selectivity, thereby reducing the need for extensive experimental optimization.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the detailed mechanisms of deuteration reactions involving piperazine derivatives. chemicalsknowledgehub.commoravek.commusechem.comresearchgate.net This can help in understanding the role of intermediates, transition states, and the factors that govern the regioselectivity of deuterium incorporation. Such insights are critical for designing more efficient and selective synthetic routes.
Spectroscopic Prediction: Computational models can predict the NMR and mass spectra of this compound and its potential isomers or byproducts. This can aid in the characterization and identification of the compound in complex mixtures.
Integration of this compound into Broader Chemical Synthesis Libraries
The availability of isotopically labeled building blocks is a critical bottleneck in drug discovery and development. Integrating this compound into broader chemical synthesis libraries would significantly enhance its accessibility to the wider scientific community.
Future efforts in this area should include:
Development of Robust and Scalable Synthesis: To be included in commercial libraries, the synthesis of this compound needs to be reliable, scalable, and cost-effective. Research into process optimization and the use of continuous flow chemistry could be beneficial.
Creation of Derivative Libraries: Using this compound as a scaffold, a library of deuterated derivatives with variations in the phenyl or tosyl groups could be synthesized. This would provide a valuable resource for structure-activity relationship (SAR) studies and the development of new research probes.
Collaboration with Library Vendors: Establishing partnerships with commercial suppliers of chemical compounds would ensure that this compound and its derivatives are readily available to researchers worldwide, fostering further innovation and application.
Investigation of Environmental Fates and Degradation Pathways in Non-Biological Systems
While the primary focus of research on this compound is likely to be in the pharmaceutical and chemical synthesis domains, understanding its environmental fate is an important aspect of responsible chemical stewardship. Piperazine and its derivatives are used in various industrial applications and can enter the environment. researchgate.net
Future research should investigate the abiotic degradation pathways of this compound in non-biological systems. Key areas of investigation would include:
Hydrolytic Stability: Assessing the stability of the tosyl group under different pH conditions to understand its persistence in aquatic environments.
Photodegradation: Studying the effect of sunlight on the degradation of the compound, as photolytic processes can be a significant environmental degradation pathway for organic molecules.
Oxidative Degradation: Investigating the reactivity of the compound with common environmental oxidants, such as hydroxyl radicals, to predict its atmospheric lifetime and transformation products. musechem.com
It is important to note that while the deuteration is unlikely to significantly alter the primary degradation pathways compared to the non-deuterated analog, it could have a minor effect on the degradation rates due to the kinetic isotope effect.
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste guidelines. Stability tests under ambient conditions inform risk assessments for exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
